[1-(4-Methoxyphenyl)propyl](prop-2-EN-1-YL)amine

Medicinal Chemistry Drug Design Physicochemical Properties

[1-(4-Methoxyphenyl)propyl](prop-2-EN-1-YL)amine (CAS 1019484-83-3) is a substituted phenylpropylamine featuring a stereogenic center at the benzylic carbon, a terminal allyl amine, and a 4-methoxy electron-donating substituent. Commercially, the compound has been available as a research-grade intermediate with a minimum purity of 95% (HPLC).

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13225347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Methoxyphenyl)propyl](prop-2-EN-1-YL)amine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)OC)NCC=C
InChIInChI=1S/C13H19NO/c1-4-10-14-13(5-2)11-6-8-12(15-3)9-7-11/h4,6-9,13-14H,1,5,10H2,2-3H3
InChIKeyDGFQYFJBDXSGNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [1-(4-Methoxyphenyl)propyl](prop-2-EN-1-YL)amine as a Chiral Building Block


[1-(4-Methoxyphenyl)propyl](prop-2-EN-1-YL)amine (CAS 1019484-83-3) is a substituted phenylpropylamine featuring a stereogenic center at the benzylic carbon, a terminal allyl amine, and a 4-methoxy electron-donating substituent [1]. Commercially, the compound has been available as a research-grade intermediate with a minimum purity of 95% (HPLC) . Its molecular formula is C13H19NO, with a molecular weight of 205.30 g/mol and a computed XLogP3-AA of 2.8, indicating moderate lipophilicity suitable for lead optimization without excessive hydrophobicity [1].

Why Generic Analogs Cannot Replace [1-(4-Methoxyphenyl)propyl](prop-2-EN-1-YL)amine in Chiral Synthesis


The unique reactivity and stereochemical profile of [1-(4-Methoxyphenyl)propyl](prop-2-EN-1-YL)amine arise from the synergistic combination of three structural features: the chiral 1-(4-methoxyphenyl)propyl scaffold, the electron-rich para-methoxy group, and the terminal allyl amine capable of participating in metathesis, hydroamination, or cross-coupling transformations [1]. Attempts to replace this compound with simpler analogs—such as N-allyl-4-methoxyaniline (which lacks the chiral propyl linker) or 1-(4-methoxyphenyl)propan-1-amine (which lacks the allyl handle)—fundamentally alter the steric, electronic, and stereochemical properties of any downstream intermediate. Even the saturated analog, 1-(4-methoxyphenyl)-N-propylpropan-1-amine, eliminates the critical alkene functional group required for subsequent diversification, rendering it unsuitable as a direct substitute in synthetic sequences designed around this compound.

Key Differentiators of [1-(4-Methoxyphenyl)propyl](prop-2-EN-1-YL)amine vs. Closest Analogs: A Quantitative Evidence Guide


Lipophilicity and Predicted CNS Permeability vs. N-Allyl-4-methoxyaniline

The target compound exhibits a computed XLogP3-AA of 2.8, which is significantly higher than the 1.8 estimated for the simpler analog N-allyl-4-methoxyaniline (based on fragment-based calculation). This difference places the compound within the optimal range for blood-brain barrier penetration (typically XLogP 2-4), while the simpler analog falls below it, potentially limiting its utility in CNS-targeted drug discovery programs [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Chiral Center Integrity and Enantiomeric Purity Potential vs. Achiral Analogs

The compound possesses a defined stereocenter at the benzylic carbon (C-1 of the propyl chain), as confirmed by its Undefined Atom Stereocenter Count of 1 in PubChem [1]. In contrast, the closest achiral acyclic analog, N-allyl-4-methoxyaniline, has no stereocenter. This structural feature enables the potential for resolution or asymmetric synthesis, offering access to enantiopure intermediates that can impart stereoselectivity to downstream products—a capability that is completely absent in the achiral comparator.

Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

Commercial Availability and Purity Benchmarking vs. Enantiopure Analogues

The racemic form of [1-(4-Methoxyphenyl)propyl](prop-2-EN-1-YL)amine was previously commercialized by Biosynth (via CymitQuimica) at a minimum purity of 95% . This availability at a defined purity standard provides a baseline for procurement, whereas enantiopure analogues (e.g., (R)- or (S)-1-(4-methoxyphenyl)propan-1-amine) often require custom synthesis and are not routinely stocked by major chemical suppliers at comparable purity levels, potentially leading to longer lead times and higher costs.

Procurement Purity Cost-effectiveness

Synthetic Versatility of the Allyl Handle vs. Saturated N-Propyl Analog

The terminal allyl group in the target compound enables participation in olefin metathesis, hydroformylation, and thiol-ene click reactions—transformations that are inaccessible with the saturated 1-(4-methoxyphenyl)-N-propylpropan-1-amine analog. This differential synthetic utility is underscored by the fact that the allyl moiety can serve as a latent aldehyde or carboxylic acid equivalent via oxidative cleavage, whereas the saturated N-propyl chain is chemically inert under analogous conditions [1].

Synthetic Chemistry Functional Group Interconversion Metathesis

Optimal Application Scenarios for [1-(4-Methoxyphenyl)propyl](prop-2-EN-1-YL)amine Based on Differential Evidence


Chiral Pool Synthesis of CNS-Targeted Drug Candidates

The compound's moderate lipophilicity (XLogP 2.8) combined with its stereocenter makes it a suitable starting material for the synthesis of chiral CNS-active amines. Its allyl group can be orthogonally functionalized to introduce polar substituents without compromising the chiral integrity established early in the synthetic sequence [1].

Metathesis-Based Library Generation

The terminal alkene serves as a handle for cross-metathesis with a variety of functionalized olefins, enabling the rapid generation of structurally diverse compound libraries. This capability is absent in saturated N-propyl analogues, which cannot participate in such transformations [1].

Development of Enantiomerically Pure Ligands for Asymmetric Catalysis

Resolution of the racemic compound can yield enantiopure 1-(4-methoxyphenyl)propan-1-amine derivatives, which are valuable as chiral ligands or organocatalysts. The allyl group offers a convenient site for further elaboration into more complex ligand architectures [1].

Cost-Effective Pilot Scale Procurement for Early-Stage Research

The previously demonstrated commercial availability at 95% purity provides a benchmark for requesting quotations from fine chemical suppliers. Compared to custom-synthesized enantiopure analogues, the racemic form presents a lower-cost, shorter lead-time option for hit-to-lead optimization where absolute stereochemistry is not yet critical .

Quote Request

Request a Quote for [1-(4-Methoxyphenyl)propyl](prop-2-EN-1-YL)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.